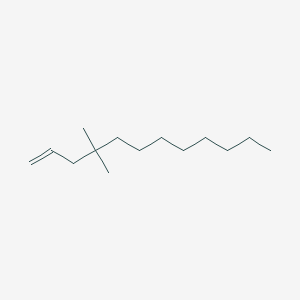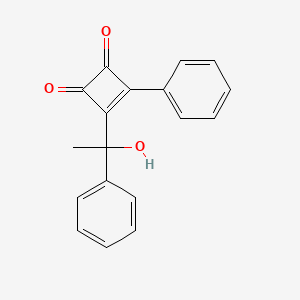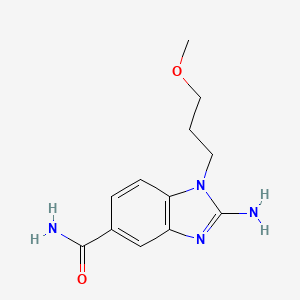![molecular formula C21H25NO B14232085 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol CAS No. 774525-84-7](/img/structure/B14232085.png)
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol is an organic compound with the molecular formula C21H25NO This compound is characterized by a phenol group attached to a pyridine ring, which is further substituted with a phenylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 4-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the reduction of 4-phenylbutyronitrile to 4-phenylbutylamine, followed by its reaction with 4-hydroxy-2,6-dimethylpyridine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, halogenated phenols, and alkylated phenols.
科学研究应用
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective effects.
相似化合物的比较
Similar Compounds
4-(1-Ethyl-2-phenylbutyl)phenol: Similar structure but with an ethyl group instead of a phenylbutyl group.
4-Phenyl-1-(4-phenylbutyl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol is unique due to its specific substitution pattern and the presence of both phenol and pyridine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
774525-84-7 |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC 名称 |
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol |
InChI |
InChI=1S/C21H25NO/c23-21-11-9-19(10-12-21)20-13-16-22(17-14-20)15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-13,23H,4-5,8,14-17H2 |
InChI 键 |
DLHZMEMVMJSESW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=CC=C(C=C2)O)CCCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)

stannane](/img/structure/B14232048.png)


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)


